4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid
Description
Systematic IUPAC Nomenclature and Structural Identification
The compound 4-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid is systematically named according to IUPAC rules as 4-[(1,3-thiazol-2-ylamino)sulfonyl]benzoic acid . Its structure comprises three key components:
- A benzoic acid moiety at the para position.
- A sulfamoyl (-SO$$_2$$NH-) bridging group.
- A 1,3-thiazole heterocycle substituted at the 2-position.
The molecular formula is C$${10}$$H$$8$$N$$2$$O$$4$$S$$_2$$ , with a molecular weight of 284.3 g/mol . Key spectroscopic identifiers include:
Crystallographic Data and Conformational Analysis
No single-crystal X-ray diffraction data are available for this compound. However, conformational analysis of the sulfamoyl linker reveals:
- The sulfonamide group adopts a gauche conformation relative to the benzoic acid plane, minimizing steric clashes .
- The thiazole ring is nearly coplanar with the sulfamoyl group (dihedral angle: 5–10°), facilitating π-π stacking interactions in related analogs .
Density Functional Theory (DFT) optimizations predict bond lengths of:
Computational Modeling of Molecular Geometry
DFT studies (B3LYP/6-31G(d,p)) provide insights into electronic structure:
- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity .
- Electrostatic Potential : Negative charge localized on sulfonyl oxygens (-0.45 e) and carbonyl oxygen (-0.52 e), favoring hydrogen-bond interactions .
- Torsional Barriers : Rotation around the sulfamoyl C-N bond requires 8–10 kcal/mol, suggesting conformational flexibility .
Table 2: DFT-optimized geometric parameters
| Parameter | Value (Å/°) | Method |
|---|---|---|
| S1-O1 bond length | 1.443 | B3LYP/6-31G(d,p) |
| C7-S1-N1 angle | 112.3° | B3LYP/6-31G(d,p) |
| Dihedral (C6-C7-S1-N1) | 172.1° | B3LYP/6-31G(d,p) |
Comparative Structural Analysis with Related Sulfonamide Derivatives
Structural comparisons highlight functional group effects:
4-[Methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide :
- Bulkier substituents reduce solubility (logP = 3.8 vs. 2.1 for the parent compound) but enhance receptor binding affinity .
Table 3: Structural and electronic comparisons
| Compound | logP | HOMO-LUMO (eV) | Biological Activity |
|---|---|---|---|
| This compound | 2.1 | 4.8 | Moderate antimicrobial |
| 4-Chloro-3-sulfamoylbenzoic acid | 2.4 | 5.1 | Strong antimicrobial |
| Phthalylsulfathiazole | 1.8 | 4.5 | Prodrug activity |
Properties
IUPAC Name |
4-(1,3-thiazol-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S2/c13-9(14)7-1-3-8(4-2-7)18(15,16)12-10-11-5-6-17-10/h1-6H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMGAAOSOLCXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid typically involves the reaction of 2-aminothiazole with 4-sulfamoylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid serves as a building block for synthesizing more complex molecules. Its structural properties allow it to participate in various chemical reactions, including oxidation to form sulfoxides or sulfones, reduction to amines, and electrophilic substitution reactions on the aromatic ring.
Biology
The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . Studies have shown that thiazole derivatives can interact with biological targets, influencing enzyme activity and cellular signaling pathways. This property makes it a candidate for further research into its mechanism of action against specific diseases.
Medicine
In medical research, this compound has been explored for its antimicrobial and anti-inflammatory properties . Research indicates that compounds with thiazole moieties exhibit significant activity against various pathogens and can modulate inflammatory responses in biological systems. Notably, studies have reported promising results regarding its cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
Industry
The compound is also utilized in the development of new materials with specific properties. Its chemical structure allows for modifications that can lead to materials with enhanced performance characteristics in various industrial applications.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Mechanism of Action
The mechanism of action of 4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes or receptors, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Functional Group Impact on Activity
- Sulfamoyl Group : The -SO₂-NH- moiety in the target compound enhances acidity (pKa ~1-2 for sulfonamide) and solubility in basic media, critical for bioavailability. This group is a hallmark of sulfa drugs, conferring antibacterial activity via dihydropteroate synthase inhibition .
- Thiazole vs. Benzothiazole : Thiazole (in target compound) is a smaller heterocycle than benzothiazole (), reducing steric hindrance and altering electronic properties. Benzothiazoles often exhibit enhanced π-π stacking in biological targets .
- Carboxylic Acid Position : The para-substituted carboxylic acid in the target compound vs. ortho in phthalylsulfathiazole () affects spatial orientation and binding interactions.
Physicochemical and Stability Profiles
- Acidity : The target compound’s carboxylic acid (pKa ~4.2) and sulfonamide (pKa ~1.5) groups make it more acidic than analogues lacking these moieties (e.g., 4-(1,3-thiazol-2-yl)benzoic acid in ) .
- Solubility : Higher polarity from sulfamoyl and carboxylic acid groups improves aqueous solubility at physiological pH vs. methyl-substituted thiazoles (), which are more lipophilic .
- Stability : Sulfonamides are generally stable but prone to hydrolysis under extreme pH. Thiazole rings with electron-withdrawing groups (e.g., sulfamoyl) resist metabolic degradation better than alkyl-substituted variants .
Biological Activity
4-[(1,3-Thiazol-2-yl)sulfamoyl]benzoic acid is a thiazole derivative that exhibits a broad spectrum of biological activities. This compound has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Overview of Biological Activities
Thiazole derivatives, including this compound, have been reported to possess various biological activities:
- Antimicrobial Activity : Effective against a range of pathogens.
- Anticancer Activity : Demonstrated cytotoxic effects on human tumor cell lines.
- Anti-inflammatory Effects : Significant analgesic and anti-inflammatory properties.
- Antidiabetic and Antioxidant Activities : Potential for managing diabetes and oxidative stress.
- Neuroprotective Effects : Possible implications in neurodegenerative disease treatment.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymes : The compound acts as an inhibitor for various enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : It influences gene expression related to apoptosis and cell proliferation.
- Interaction with Biomolecules : The compound may interact with multiple targets within cells, potentially leading to diverse pharmacological effects.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Research Findings
Recent studies have further elucidated the biological activities of this compound:
- Cytotoxicity : Thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 15 |
| This compound | HeLa (cervical cancer) | 12 |
- Antimicrobial Activity : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria (Table 2).
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Q & A
Q. What strategies mitigate toxicity concerns in preclinical studies of thiazole-containing derivatives?
- Methodological Answer : Prioritize derivatives with low hepatotoxicity scores from in silico models (e.g., ProTox-II). In vitro cytotoxicity assays on HEK293 cells identify non-specific toxicity. Structural optimization, such as replacing chlorophenyl groups with methoxy substituents, reduces off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
